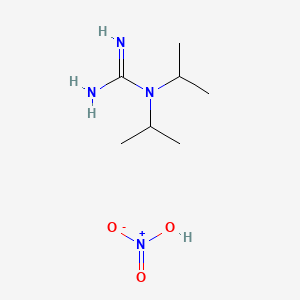
2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H7ClFNO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The presence of both cyano and fluorine groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-(2-Cyano-4-fluorophenyl)ethanol.
Chlorination: The hydroxyl group of the starting material is converted to a sulfonyl chloride group using thionyl chloride (SOCl2) under reflux conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, especially at positions ortho and para to the cyano group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: The major products are substituted aromatic compounds with functional groups such as halogens or nitro groups.
Applications De Recherche Scientifique
2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Cyano-4-chlorophenyl)ethane-1-sulfonyl chloride
- 2-(2-Cyano-4-bromophenyl)ethane-1-sulfonyl chloride
- 2-(2-Cyano-4-methylphenyl)ethane-1-sulfonyl chloride
Uniqueness
2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogens or substituents may not be as effective.
Propriétés
Formule moléculaire |
C9H7ClFNO2S |
|---|---|
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
2-(2-cyano-4-fluorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClFNO2S/c10-15(13,14)4-3-7-1-2-9(11)5-8(7)6-12/h1-2,5H,3-4H2 |
Clé InChI |
PHXNSLSQHPTRRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C#N)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


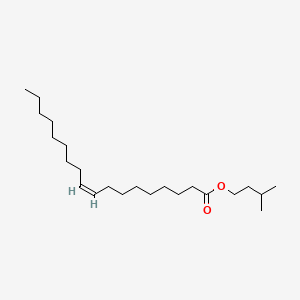

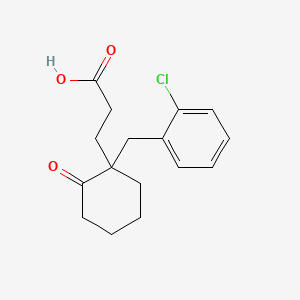
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
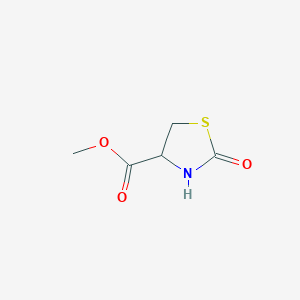
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
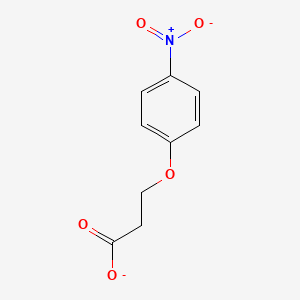

![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
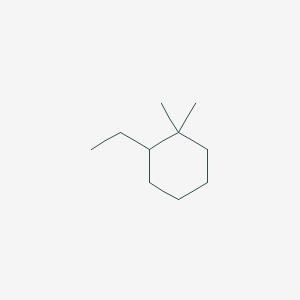
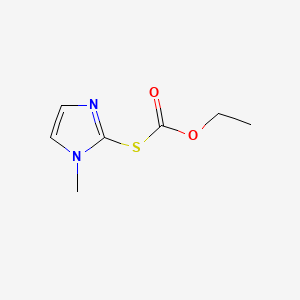
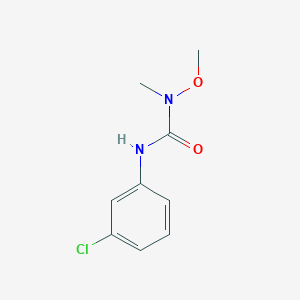
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
